N,2-di(pyridin-3-yl)quinoline-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic aromatic compounds. It is characterized by a quinoline backbone substituted with two pyridine rings and a carboxamide functional group. This compound has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities.
The compound can be synthesized through various organic reactions, often involving multi-step synthetic routes. The initial stages typically include forming the quinoline core, followed by the introduction of pyridine rings through coupling reactions.
N,2-di(pyridin-3-yl)quinoline-4-carboxamide is classified as a heterocyclic compound due to the presence of nitrogen atoms in its structure. It falls under the category of carboxamides, which are derivatives of carboxylic acids where the hydroxyl group is replaced by an amine or ammonia.
The synthesis of N,2-di(pyridin-3-yl)quinoline-4-carboxamide generally involves several key steps:
The synthetic routes are optimized for efficiency and yield. Industrial production may utilize continuous flow reactors and green chemistry principles to minimize waste and enhance sustainability.
The molecular formula for N,2-di(pyridin-3-yl)quinoline-4-carboxamide is , with a molecular weight of 326.4 g/mol. The compound's structure features:
The structural representation can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | C20H14N4O |
Molecular Weight | 326.4 g/mol |
IUPAC Name | N,2-di(pyridin-3-yl)quinoline-4-carboxamide |
InChI | InChI=1S/C20H14N4O/c25-20(23-15...) |
Canonical SMILES | C1=CC=C2C(=C1)C(=CC(=N2)C3=CN=CC=C3)C(=O)NC4=CN=CC=C4 |
N,2-di(pyridin-3-yl)quinoline-4-carboxamide can undergo various chemical reactions:
Common reagents and conditions include:
The mechanism by which N,2-di(pyridin-3-yl)quinoline-4-carboxamide exerts its biological effects involves interactions with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor signaling pathways through mechanisms including:
N,2-di(pyridin-3-yl)quinoline-4-carboxamide is a solid compound at room temperature with specific melting points that may vary based on purity and crystalline form.
The compound exhibits notable stability under standard laboratory conditions but can react under specific conditions such as strong oxidizing or reducing environments.
N,2-di(pyridin-3-yl)quinoline-4-carboxamide has potential applications in various scientific fields:
By understanding its synthesis, structure, reactions, mechanisms, and applications, researchers can further explore the potential of N,2-di(pyridin-3-yl)quinoline-4-carboxamide in various scientific domains.
CAS No.: 3463-92-1
CAS No.: 85137-47-9
CAS No.:
CAS No.:
CAS No.: 141042-20-8
CAS No.: 916610-55-4